7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]

Chemical identity Regiochemistry Quality control

Obtaining monobromo positional isomers with a specific exit vector for spiro[indoline-3,4'-piperidine] SAR studies often leads to supply chain delays. This 7-bromo derivative (CAS 1160247-27-7) offers a unique ortho-to-NH halogen handle, enabling Suzuki-Miyaura elaboration at an underexplored vector distinct from 5- or 6-bromo congeners. - Enables Pd(0)-catalyzed diversification to probe C7 exit vector geometry in kinase selectivity and NPY Y5 antagonist programs. - Serves as a dual-purpose fragment: a synthetic handle and a potential halogen-bond donor for target engagement. - Ships as a research-grade building block with comprehensive analytical documentation for procurement confidence.

Molecular Formula C13H17BrN2
Molecular Weight 281.19 g/mol
Cat. No. B12961044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]
Molecular FormulaC13H17BrN2
Molecular Weight281.19 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CNC3=C2C=CC=C3Br
InChIInChI=1S/C13H17BrN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3
InChIKeyHHUFHAYEBDAATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1'-methylspiro[indoline-3,4'-piperidine] – Sourcing & Identity Guide


7-Bromo-1'-methylspiro[indoline-3,4'-piperidine] (CAS 1160247-27-7, molecular formula C₁₃H₁₇BrN₂, molecular weight 281.19 g/mol) is a spirocyclic compound featuring a bromine substituent at the 7-position of the indoline ring and an N-methyl group on the piperidine ring . The canonical SMILES is CN1CCC2(CC1)CNc1c(Br)cccc12 . This compound belongs to the spiro[indoline-3,4'-piperidine] class, which has been recognized as a privileged scaffold in medicinal chemistry with documented applications across NPY Y5 receptor antagonism, vesicular acetylcholine transporter (VAChT) modulation, c-Met kinase inhibition, and antiproliferative oncology programs [1][2][3][4].

Privileged ScaffoldSpiro[indoline-3,4'-piperidine] core reported across NPY Y5, VAChT, c-Met, and GnRH programs.
Diversification Handle7-Bromo position enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings for library synthesis.
Isomer Identity7-Br (ortho to NH) structurally distinct from 5-Br and 6-Br isomers; NMR or InChIKey required for confirmation.

Positional Isomer Specificity of 7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]


The three commercially available monobromo positional isomers of 1'-methylspiro[indoline-3,4'-piperidine]—the 5-bromo (CAS 1160247-24-4), 6-bromo (CAS 1160247-25-5), and 7-bromo (CAS 1160247-27-7) derivatives—share an identical molecular formula (C₁₃H₁₇BrN₂) and molecular weight (281.19 g/mol), yet the position of the bromine atom critically governs both electronic properties and downstream synthetic utility . The 7-bromo isomer places the halogen adjacent to the indoline NH (ortho to the anilinic nitrogen), creating a unique steric and electronic microenvironment that differs fundamentally from the 5-bromo (para to the spiro junction) and 6-bromo (meta to the spiro junction) congeners . In palladium-catalyzed cross-coupling reactions—the primary transformation for which these building blocks are procured—the oxidative addition rates, transmetallation efficiencies, and regiochemical outcomes of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are exquisitely sensitive to the halogen position, meaning that SAR series generated from a 5-bromo or 6-bromo scaffold cannot be reliably extrapolated to the 7-bromo vector without independent experimental validation [1]. Furthermore, in fragment-based drug discovery programs where spiroindolines serve as three-dimensional starting points, the exit vector orientation imposed by the 7-position bromine is structurally non-interchangeable with the 5- or 6-positions, directly affecting target binding pose geometry [2].

MS Blind Spot Mass spectrometry cannot distinguish 5-Br, 6-Br, and 7-Br isomers (identical MW). Supplier CAS documentation and chromatographic retention are critical.
Reactivity Shift Oxidative addition rates in cross-coupling are position-dependent; 7-Br reactivity may differ from 5-Br/6-Br in identical conditions.
SAR Non-Transferability Biological SAR derived from 5-Br or 6-Br scaffolds may not transfer to the 7-Br vector; independent profiling is advised.

7-Bromo-1'-methylspiro[indoline-3,4'-piperidine] Evidence vs. Isomers and Analogs


Regiochemical Identity Confirmation by SMILES and InChIKey

The target compound is unambiguously identified by its SMILES string CN1CCC2(CC1)CNc1c(Br)cccc12, confirming the bromine at position 7 of the indoline ring—the position ortho to the anilinic NH and adjacent to the benzene ring fusion . This contrasts with the 5-bromo isomer (bromine para to spiro junction) and 6-bromo isomer (bromine meta to spiro junction). All three isomers share identical molecular formula (C₁₃H₁₇BrN₂) and molecular weight (281.19 g/mol), meaning that mass spectrometry alone cannot distinguish among them; unambiguous regiochemical assignment requires either the distinct InChIKey (7-bromo: HHUFHAYEBDAATG-UHFFFAOYSA-N) or NMR spectroscopy .

Regiochemical Identity
Head-to-head
7-Br (ortho to NH) vs. 5-Br (para), 6-Br (meta). Identical MW; distinct SMILES/InChIKey.
MS alone insufficient; NMR or retention time comparison required.
Verify CAS 1160247-27-7 and InChIKey upon receipt.
Chemical identity Regiochemistry Quality control Building block authentication

7-Bromoindoline Scaffold in Pd-Catalyzed Cross-Coupling

The 7-bromoindoline substructure has been independently validated as a competent substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination [1]. A total synthesis of the pyrrolophenthridone alkaloid oxoassoanine employed N-benzyl-7-bromoindoline in a Grignard-based coupling with an aryl oxazoline, demonstrating the synthetic tractability of the 7-bromo position in complex target-oriented synthesis [1]. In contrast, literature examples of 5-bromoindoline-based cross-coupling are predominantly found in indole phytoalexin derivatization where the C5 position is the natural site of electrophilic substitution [2]. The 7-bromo position offers a distinct diversification vector that is complementary to—not interchangeable with—the 5- and 6-bromo positions when constructing spiroindoline-focused compound libraries for SAR exploration.

7-Br Cross-Coupling
Method context
Suzuki, Sonogashira, Buchwald-Hartwig, and Grignard couplings validated on 7-bromoindoline substructure.
Supports C7 library diversification.
Reaction scope may require method transfer review.
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry Diversification

Antiproliferative Activity of 1'-Methylspiro[indoline-3,4'-piperidine] Scaffold

The 1'-methylspiro[indoline-3,4'-piperidine] core—the exact scaffold of the target compound minus the bromine—was used as the key intermediate (compound B4) in a series of sulfonyl derivatives (B5–B10) evaluated for antiproliferative activity [1]. The parent intermediate B4 (1'-methylspiro[indoline-3,4'-piperidine]) and six derivatives exhibited antiproliferative activity against BEL-7402 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and HeLa (cervical carcinoma) cell lines by MTT assay [1]. The most potent derivative B5 showed IC₅₀ = 30.03 ± 0.43 μg/mL against BEL-7402 cells, with molecular docking suggesting binding to CDK, c-Met, and EGFR kinase domains [1]. While these data characterize the non-brominated core scaffold, they establish that the spiroindoline-3,4'-piperidine framework is intrinsically cell-permeable and capable of engaging ATP-binding site targets—properties expected to be retained or modulated by 7-bromo substitution.

Core Scaffold Activity
Class-level
Parent scaffold B4 active; derivative B5 IC₅₀ 30.03 µg/mL (BEL-7402, MTT).
Cell-model antiproliferative endpoint context.
7-Br contribution to potency not yet evaluated.
Antiproliferative Oncology Cell viability SAR Spiroindoline

Spiroindoline-3,4'-piperidine as Multi-Target Privileged Scaffold

The spiroindoline-3,4'-piperidine scaffold has been independently validated across multiple target classes: (1) NPY Y5 receptor antagonism with potent binding affinity and oral bioavailability in rats (compound 6e: minimum effective dose 10 mg/kg p.o. for inhibition of bPP-induced food intake) [1]; (2) VAChT binding with Ki values of 39–376 nM across a series of N,N-substituted derivatives [2]; (3) c-Met kinase inhibition with IC₅₀ values of 0.0147–17 μM in TR-FRET biochemical assays and 1.56–1400 μM in cell-based assays [3]; and (4) GnRH receptor antagonism exemplified by BAY 1214784, an orally available clinical candidate [4]. Across these diverse targets, the spirocyclic architecture consistently provides a rigid, three-dimensional scaffold that pre-organizes pharmacophoric elements. The 7-bromo derivative represents a versatile starting point for accessing any of these target classes through appropriate N-functionalization and cross-coupling at the bromine position.

Multi-Target Scaffold
Class-level
Reported targets: NPY Y5, VAChT (Ki 39–376 nM), c-Met (IC₅₀ 0.0147–17 µM), GnRH.
Privileged scaffold across multiple target classes.
No comparative SAR across Br positional isomers published.
NPY Y5 VAChT c-Met Multi-target Privileged scaffold

Evidence Gap: No Published Bromine Positional SAR

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (conducted April 2026) found no published study that directly compares the biological activity, pharmacokinetic properties, or target selectivity of 7-bromo-, 5-bromo-, and 6-bromo-1'-methylspiro[indoline-3,4'-piperidine] in any single assay system. The three positional isomers are commercially available from multiple vendors, yet the published medicinal chemistry literature on spiroindoline-3,4'-piperidines does not contain a systematic bromine walk SAR table. All quantitative biological data cited above (Sections 3.3 and 3.4) are class-level inferences derived from the broader spiroindoline scaffold. This evidence gap represents a genuine scientific opportunity and should not be filled with extrapolated claims [1].

Bromine Positional SAR
Data to verify
No published head-to-head biological data for 5-Br, 6-Br, 7-Br isomers identified.
Positioned as synthetic intermediate; empirical profiling needed.
Literature search April 2026: no comparative SAR found.
Evidence gap SAR Positional isomer Future research

7-Bromo-1'-methylspiro[indoline-3,4'-piperidine] Application Scenarios


Suzuki-Miyaura Diversification for Kinase Inhibitor Libraries

The 7-bromo substituent provides a competent oxidative addition handle for Pd(0)-catalyzed Suzuki-Miyaura coupling with aryl- and heteroarylboronic acids, enabling the installation of diverse aromatic groups at the indoline C7 position [1]. This application is directly supported by validated 7-bromoindoline cross-coupling methodology and the established c-Met inhibitory activity of spiro[indoline-3,4'-piperidine]-2-one derivatives (IC₅₀ range 0.0147–17 μM) . A library constructed from this single building block can probe the C7 exit vector's contribution to kinase selectivity, an SAR dimension inaccessible from 5-bromo or 6-bromo isomers.

Fragment-Based Discovery with a Halogen Handle

The spiroindoline core is recognized as a privileged, three-dimensional fragment scaffold [1]. The 7-bromo-1'-methyl variant combines the conformational rigidity of the spirocyclic architecture (favorable for entropic binding) with a synthetically addressable bromine at a unique vector (ortho to NH). This positions the compound as a fragment-growth starting point where the bromine serves dual purpose: (i) as a synthetic handle for Pd-catalyzed elaboration, and (ii) as a potential halogen-bond donor in target engagement, a feature that cannot be replicated at the 5- or 6-positions due to different electronic environments [1].

NPY Y5 Antagonist Lead Optimization at C7 Position

The spiroindoline-3,4'-piperidine class has produced orally bioavailable, brain-penetrant NPY Y5 receptor antagonists with in vivo efficacy (compound 6e: MED 10 mg/kg p.o. in food intake model) [1]. The 7-bromo derivative offers a late-stage diversification point for installing substituents that may modulate physicochemical properties (logD, TPSA) without altering the core pharmacophore. Given that the published SAR focused primarily on urea and amide substituents at the indoline N1 position and the piperidine N1' position, the C7 position remains an underexplored vector for tuning ADME properties while retaining Y5 potency [1].

Chemical Probe Synthesis for Target Identification

The combination of a validated biological scaffold (binding VAChT with Ki 39–376 nM [1]) and a strategically positioned bromine atom makes this compound suitable for synthesizing affinity probes or PROTAC precursors. The bromine can be elaborated to install a linker attachment point (via Suzuki coupling with boronic acids bearing PEG or alkyl linkers) while maintaining the spiroindoline core's target-binding conformation. The 7-position vector may be particularly advantageous for solvent-exposed linker attachment, minimizing interference with the binding pharmacophore, though this must be empirically verified [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
7-Br oxidative addition handle for Pd couplings
Cross-coupling scope and regiochemical fidelity
Fragment-based drug discovery
Spirocyclic 3D scaffold with halogen bond donor
Halogen-bonding potential and binding pose geometry
NPY Y5 antagonist lead optimization
C7 exit vector for physicochemical tuning
logD, TPSA, and ADME parameter exploration
Target identification probe synthesis
Linker installation via C7 Suzuki coupling
Binding conformation retention after derivatization
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